2-ETHYL-N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE
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Overview
Description
2-ETHYL-N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE is a complex organic compound that features a benzothiazole core, a pyrrolidine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHYL-N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include various halides, amines, and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
2-ETHYL-N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce new functional groups like halides or amines.
Scientific Research Applications
2-ETHYL-N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antibacterial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-ETHYL-N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Pyrrolidine Derivatives: Widely used in medicinal chemistry for their ability to interact with various biological targets.
Thiazole Derivatives: Exhibiting a range of biological activities, such as antibacterial and antitumor effects.
Uniqueness
2-ETHYL-N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, potentially leading to novel therapeutic applications.
Properties
IUPAC Name |
2-ethyl-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-3-20-23-18-9-4-14(12-19(18)27-20)21(25)22-15-5-7-16(8-6-15)24-11-10-17(13-24)26-2/h4-9,12,17H,3,10-11,13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTNYMYXHIGTML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)N4CCC(C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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